3,5-Difluoro-4-methoxybenzoic acid

Overview

Description

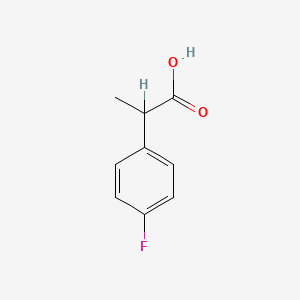

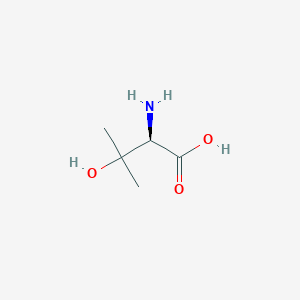

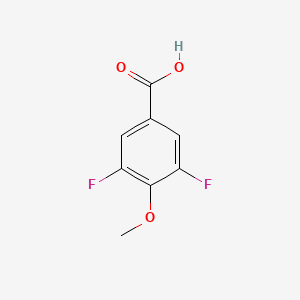

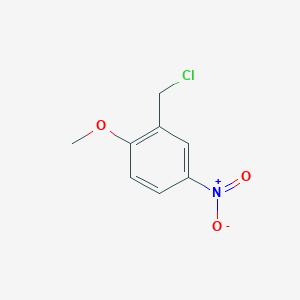

3,5-Difluoro-4-methoxybenzoic acid is a chemical compound with the CAS Number 319-60-81. It has a molecular weight of 188.131. The compound is typically a white to yellow solid1.

Synthesis Analysis

The specific synthesis process for 3,5-Difluoro-4-methoxybenzoic acid is not readily available in the search results. However, it’s worth noting that benzoic acid derivatives can be synthesized through various methods, often involving the use of reagents and catalysts under controlled conditions1.Molecular Structure Analysis

The IUPAC name for this compound is 3,5-difluoro-4-methoxybenzoic acid1. Its InChI Code is 1S/C8H6F2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)1.

Chemical Reactions Analysis

Specific chemical reactions involving 3,5-Difluoro-4-methoxybenzoic acid are not detailed in the search results. However, as a benzoic acid derivative, it may participate in various organic reactions typical of carboxylic acids.Physical And Chemical Properties Analysis

3,5-Difluoro-4-methoxybenzoic acid is a white to yellow solid1. It has a purity of 98%1. The compound should be stored in a refrigerator1.Scientific Research Applications

Summary of the Application

The compound “3,5-Difluoro-4-methoxybenzoic acid” is used in the synthesis of organic ligands and their metal complexes. These complexes are then used in the screening of efficient urease inhibitors, which are of interest to the scientific community due to their efficacy for treatment of urease triggered health complications .

Methods of Application or Experimental Procedures

The synthesis involves the use of 2,6-Difluoro-4-methoxybenzoic acid and absolute ethanol in a one-neck round bottom flask in the presence of a catalytic amount of sulfuric acid. The mixture is then refluxed for 2–3 hours .

Results or Outcomes

The synthesized materials were characterized by UV-visible, fluorescence, NMR, and FTIR spectroscopic analysis. The metalloderivatization of ligands induced an increment in urease inhibition potential. The effect was prominent for copper complexes with a 10-fold enhancement, cobalt complex with a 3.5 fold’s enhancement, and palladium with a 2-fold increment in the inhibition efficacy toward urease when compared with a reference urease inhibitor .

2. Chemical Synthesis

Summary of the Application

“3,5-Difluoro-4-methoxybenzoic acid” is often used as a building block in chemical synthesis . Its specific properties, including the presence of fluorine atoms and a methoxy group, make it useful in a variety of reactions .

Methods of Application or Experimental Procedures

The exact methods of application can vary widely depending on the specific synthesis being performed. Generally, “3,5-Difluoro-4-methoxybenzoic acid” can be used in reactions such as nucleophilic aromatic substitution .

Results or Outcomes

The outcomes of these syntheses can also vary widely, as the compound can be used to synthesize a variety of different organic compounds .

3. Laboratory Chemicals

Summary of the Application

“3,5-Difluoro-4-methoxybenzoic acid” is used as a laboratory chemical . It is used in scientific research and development, and in the manufacture of substances .

Methods of Application or Experimental Procedures

The specific methods of application can vary widely depending on the specific experiments being performed. The compound is often used as a reactant in various chemical reactions .

Results or Outcomes

The outcomes of these experiments can also vary widely, as the compound can be used to synthesize a variety of different organic compounds .

4. Synthesis of 1-(Carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Summary of the Application

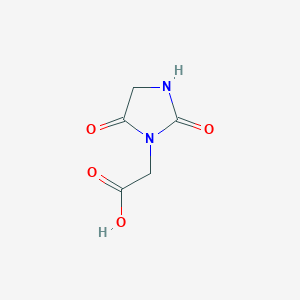

“3,5-Difluoro-4-methoxybenzoic acid” may be used to synthesize 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Methods of Application or Experimental Procedures

The specific methods of application can vary widely depending on the specific synthesis being performed .

Results or Outcomes

The outcomes of these syntheses can also vary widely, as the compound can be used to synthesize a variety of different organic compounds .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H3351. These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation1.

Future Directions

The future directions for the use of 3,5-Difluoro-4-methoxybenzoic acid are not specified in the search results. However, benzoic acid derivatives are often used in the synthesis of various organic compounds, suggesting potential applications in areas such as pharmaceuticals, agrochemicals, and materials science.

Relevant Papers

The search results did not provide specific papers related to 3,5-Difluoro-4-methoxybenzoic acid. However, the compound is mentioned in various technical documents and product listings1.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information or for specific applications, consulting primary literature or a chemical supplier may be necessary.

properties

IUPAC Name |

3,5-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWQTTYAQQPSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371746 | |

| Record name | 3,5-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-methoxybenzoic acid | |

CAS RN |

319-60-8 | |

| Record name | 3,5-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)